molecular formula C7H4BrClN2 B13734790 4-Amino-5-bromo-2-chlorobenzonitrile

4-Amino-5-bromo-2-chlorobenzonitrile

Cat. No.: B13734790
M. Wt: 231.48 g/mol
InChI Key: RUGHKVZHCYCXNW-UHFFFAOYSA-N
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Description

4-Amino-5-bromo-2-chlorobenzonitrile is a halogenated aromatic compound featuring a benzene ring substituted with an amino (-NH₂) group at position 4, a bromine atom at position 5, a chlorine atom at position 2, and a nitrile (-CN) group at position 1 (based on benzonitrile nomenclature). This unique arrangement of electron-withdrawing (Br, Cl, CN) and electron-donating (NH₂) groups imparts distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research.

Properties

Molecular Formula

C7H4BrClN2

Molecular Weight

231.48 g/mol

IUPAC Name

4-amino-5-bromo-2-chlorobenzonitrile

InChI

InChI=1S/C7H4BrClN2/c8-5-1-4(3-10)6(9)2-7(5)11/h1-2H,11H2

InChI Key

RUGHKVZHCYCXNW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)N)Cl)C#N

Origin of Product

United States

Preparation Methods

General Synthetic Routes

The preparation of 4-Amino-5-bromo-2-chlorobenzonitrile typically involves the following key stages:

Step Number Reaction Type Description
1 Formation of 4-Amino-2-chlorobenzonitrile Reduction or amination of 4-nitro-2-chlorobenzonitrile or direct amination of 2-chlorobenzonitrile derivatives.
2 Diazonium Salt Formation Conversion of 4-amino group to diazonium salt using sodium nitrite in acidic aqueous medium at low temperature (0–5 °C).
3 Sandmeyer-type Bromination Replacement of diazonium group with bromine using copper(I) bromide (CuBr) in hydrochloric acid at 0–20 °C, yielding 4-bromo-5-chloro-benzonitrile or positional isomers.
4 Purification Extraction, washing, drying, and chromatographic purification to isolate the target compound with high purity.

This sequence is supported by literature protocols that emphasize the diazotization and Sandmeyer reaction as critical steps for introducing bromine selectively at the 5-position while preserving the amino and chloro substituents at other positions.

Detailed Preparation Methodology

Synthesis of 4-Amino-2-chlorobenzonitrile (Precursor)

  • Starting from commercially available 4-nitro-2-chlorobenzonitrile, catalytic hydrogenation or reduction with stannous chloride in hydrochloric acid converts the nitro group to an amino group.
  • Alternatively, direct amination methods may be employed under controlled conditions to avoid side reactions.

Diazotization of 4-Amino-2-chlorobenzonitrile

  • Dissolve 4-amino-2-chlorobenzonitrile (typically 38 mmol) in concentrated hydrochloric acid (27 mL).
  • Cool the solution to 0–5 °C to maintain stability of the diazonium salt.
  • Add sodium nitrite (1.5 equivalents, 39 mmol) slowly under stirring, keeping the temperature within 0–5 °C to form the diazonium salt.

Sandmeyer Bromination to 4-Bromo-5-chloro-benzonitrile

  • Prepare a separate flask containing copper(I) bromide (1.4 equivalents, 53 mmol) and concentrated hydrochloric acid (22 mL).
  • Slowly pour the diazonium salt solution into this flask at 0–20 °C.
  • Stir the reaction mixture for 2 hours to allow substitution of the diazonium group by bromine.
  • Quench the reaction by pouring into ice water (50 mL).

Work-Up and Purification

  • Extract the organic layer with ethyl acetate (100 mL), followed by two additional extractions (2 × 50 mL).
  • Wash combined organic extracts with saturated sodium bicarbonate solution (150 mL) and brine (3 × 100 mL).
  • Dry over sodium sulfate (Na2SO4), concentrate under reduced pressure.
  • Purify the residue by silica gel chromatography using petroleum ether:ethyl acetate (10:1) as eluent.
  • Yield: 72–75% of 4-bromo-5-chloro-benzonitrile as a white solid.

Alternative Synthetic Approaches

Bromination of 2-Chlorobenzonitrile

  • Direct electrophilic bromination of 2-chlorobenzonitrile using bromine or N-bromosuccinimide (NBS) under controlled conditions can yield 5-bromo-2-chlorobenzonitrile.
  • This intermediate can be further aminated at the 4-position via nitration followed by reduction or via directed lithiation and amination techniques.

Industrial Scale Hydrolysis and Functional Group Transformations

  • Hydrolysis of 5-bromo-2-chlorobenzonitrile under alkaline conditions generates 5-bromo-2-chlorobenzoate salts.
  • Subsequent acidification with protonic acids (e.g., HCl) yields 5-bromo-2-chlorobenzoic acid, which can be further functionalized.
  • This route is advantageous for industrial production due to simple operation, high selectivity, and cost-effectiveness.

Reaction Conditions and Optimization

Parameter Typical Conditions Effect on Yield and Purity
Temperature (Diazotization) 0–5 °C Maintains diazonium salt stability, minimizes side reactions
Temperature (Sandmeyer) 0–20 °C Controls rate of bromination, prevents overreaction
Stoichiometry (NaNO2) 1.5 equivalents Ensures complete diazotization
Stoichiometry (CuBr) 1.4 equivalents Facilitates efficient bromide substitution
Solvent Concentrated HCl and aqueous media Provides acidic environment for diazotization and substitution
Purification Silica gel chromatography (petroleum ether:ethyl acetate 10:1) Achieves high purity (≥ 95%)

Analytical Characterization

  • Melting Point : Typically around 133 °C for 5-bromo-2-chlorobenzonitrile derivatives; deviations indicate impurities.
  • NMR Spectroscopy : Aromatic proton signals are influenced by Br and Cl substituents; amino protons appear as characteristic singlets.
  • HPLC/GC : Used to confirm purity, with commercial standards requiring ≥ 95% purity.
  • Mass Spectrometry : Confirms molecular weight (approx. 216.46 g/mol).

Summary Table of Preparation Routes

Route No. Starting Material Key Steps Yield (%) Notes
1 4-Amino-2-chlorobenzonitrile Diazotization → Sandmeyer bromination 72–75 Well-established, high purity
2 2-Chlorobenzonitrile Bromination (Br2 or NBS) → Amination Variable Requires careful regioselectivity
3 5-Bromo-2-chlorobenzonitrile Hydrolysis (alkali) → Acidification High Industrial scale, cost-effective

Research Discoveries and Industrial Relevance

  • The diazotization-Sandmeyer route remains the most selective and widely adopted method for preparing this compound with consistent yields and purity.
  • Industrial processes leverage the hydrolysis of nitrile intermediates to generate related benzoic acids, facilitating downstream functionalization.
  • Recent studies highlight the compound's utility as an intermediate in synthesizing pharmacologically active molecules, including HIV-1 fusion inhibitors and metabotropic glutamate receptor modulators.
  • Scale-up processes have been demonstrated with cost-effective raw materials and optimized reaction parameters to maximize yield and minimize hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-bromo-2-chlorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Reactivity

4-Amino-5-bromo-2-chlorobenzonitrile features an amino group, a bromine atom, and a chlorine atom attached to a benzene ring with a nitrile functional group. This unique combination of substituents enhances its reactivity and potential for diverse chemical transformations.

Scientific Research Applications

1. Medicinal Chemistry

  • Pharmaceutical Development : This compound serves as a key intermediate in synthesizing various pharmacologically active compounds. Its derivatives have been explored for their potential in treating cancer and neurological disorders. For instance, modifications to the compound have led to the development of metabotropic glutamate receptor (mGluR5) modulators, which exhibit varying degrees of binding affinity and functional activity.
  • Antimicrobial Activity : Research indicates that derivatives of this compound possess antimicrobial properties. Studies have shown that certain derivatives demonstrate effective antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 500 to 1000 µg/mL .

2. Agrochemicals

  • Pesticide Synthesis : The compound has been utilized in developing novel pesticides. Modifications to its structure have yielded derivatives with enhanced efficacy against specific pests, showcasing the compound's potential in agricultural applications.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in substituents at different positions on the benzene ring can significantly influence the compound's efficacy.

Table 1: Summary of SAR Findings

CompoundSubstituentActivityReference
This compound-Intermediate
5-Bromo-2-hydroxybenzonitrileHydroxyl groupIncreased mGluR5 binding
5-Bromo-4-methylbenzonitrileMethyl groupAnticancer activity

Case Studies

Case Study 1: Synthesis of mGluR5 Modulators
In a notable study, researchers synthesized a series of compounds based on this compound to evaluate their potential as mGluR5 receptor modulators. Using radioligand displacement assays, the study found that specific structural modifications significantly enhanced receptor interaction, indicating promising pathways for drug development targeting neurological disorders.

Case Study 2: Agrochemical Applications
Another study focused on synthesizing pesticides from this compound. Researchers modified its structure to improve bioactivity against specific agricultural pests while minimizing environmental impact. The findings suggested that certain derivatives exhibited superior efficacy compared to existing pesticides, highlighting the compound's relevance in agrochemical research.

Mechanism of Action

The mechanism of action of 4-Amino-5-bromo-2-chlorobenzonitrile depends on its application. In pharmaceuticals, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of multiple substituents on the benzene ring allows for diverse interactions with biological molecules, influencing pathways involved in disease processes .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected Halogenated Benzonitriles

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Functional Groups
This compound 4-NH₂, 5-Br, 2-Cl, 1-CN C₇H₄BrClN₂ 259.48 g/mol Amino, Bromo, Chloro, Nitrile
4-Amino-2-chloro-5-fluorobenzonitrile 4-NH₂, 5-F, 2-Cl, 1-CN C₇H₄ClFN₂ 170.57 g/mol Amino, Fluoro, Chloro, Nitrile
2-Amino-5-chlorobenzonitrile 2-NH₂, 5-Cl, 1-CN C₇H₅ClN₂ 152.58 g/mol Amino, Chloro, Nitrile
5-Bromo-2-hydroxybenzonitrile 5-Br, 2-OH, 1-CN C₇H₄BrNO 214.02 g/mol Hydroxy, Bromo, Nitrile

Key Observations :

  • Hydroxy vs. Amino Groups: 5-Bromo-2-hydroxybenzonitrile exhibits strong hydrogen-bonding interactions (O–H⋯N) in its crystal structure , whereas the amino group in the target compound enables nucleophilic reactivity, facilitating cross-coupling reactions.
  • Positional Isomerism: 2-Amino-5-chlorobenzonitrile lacks bromine and has a simpler substitution pattern, which may limit its utility in complex synthetic pathways compared to the target compound .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility Hydrogen Bonding Reactivity
This compound Not reported Moderate in DMSO Moderate (N–H⋯Cl/Br interactions) High (amide/urea formation)
5-Bromo-2-hydroxybenzonitrile 145–147 Soluble in CHCl₃ Strong (O–H⋯N, 2.805 Å) Low (limited functional groups)
Methyl 5-Amino-2-bromo-4-chlorobenzoate Not reported High in acetone Ester carbonyl interactions Susceptible to hydrolysis

Key Observations :

  • The nitrile group in the target compound enhances polarity compared to ester derivatives like Methyl 5-Amino-2-bromo-4-chlorobenzoate, which may exhibit higher solubility in non-polar solvents .
  • Amino-containing analogs (e.g., 4-Amino-2-chloro-5-fluorobenzonitrile) are more reactive toward electrophilic substitution than hydroxy-substituted derivatives .

Biological Activity

4-Amino-5-bromo-2-chlorobenzonitrile is a compound of significant interest in biochemical and pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Molecular Structure : The compound has the molecular formula C7H4BrClN2, characterized by a benzene ring substituted with amino, bromo, and chloro groups. Its structural attributes contribute to its reactivity and interaction with biological systems.

This compound is utilized in various biochemical assays and as a precursor for bioactive molecules. It plays a pivotal role in the synthesis of heterocyclic compounds and interacts with enzymes such as cytochrome P450, which is crucial for the metabolism of xenobiotics.

2. Cellular Effects

The compound influences cellular processes by modulating signaling pathways, gene expression, and metabolism. It has been shown to inhibit certain kinases, altering the phosphorylation states of key proteins involved in cellular signaling. This can lead to significant changes in cell function and behavior.

3. Molecular Mechanism

At the molecular level, this compound can bind to enzyme active sites, either inhibiting or activating their functions. For instance, it inhibits cytochrome P450 enzymes by binding to their heme groups, thus affecting metabolic processes.

Toxicity and Dosage Effects

Research indicates that the biological effects of this compound vary significantly with dosage in animal models. Low doses exhibit minimal toxicity, while higher doses can lead to severe adverse effects including liver and kidney damage. Threshold effects have been established, indicating that certain levels must be reached for toxicity to manifest.

Dosage LevelObserved Effects
LowMinimal toxicity
ModerateAltered metabolic activity
HighLiver and kidney damage

Metabolic Pathways

This compound is involved in metabolic pathways mediated by cytochrome P450 enzymes. These enzymes facilitate the oxidation of the compound, leading to reactive intermediates that can interact with cellular macromolecules, thereby influencing metabolic flux.

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Antimicrobial Activity : The compound has demonstrated activity against various bacterial strains, suggesting its potential as an antibacterial agent .
  • Cancer Research : Preliminary studies indicate that it may have applications in cancer therapy due to its ability to modulate signaling pathways involved in tumor growth.

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